molecular formula C12H13N3O3S B11848107 1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol

Cat. No.: B11848107
M. Wt: 279.32 g/mol
InChI Key: ZFZPTPRRVVYSCN-UHFFFAOYSA-N
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Description

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol typically involves the coupling of substituted 2-amino benzothiazoles with piperidine derivatives. One common method involves the reaction of 2-amino-5-nitrobenzothiazole with 3-chloropiperidine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.

Major Products Formed

    Reduction of the Nitro Group: Yields 1-(5-Aminobenzo[d]thiazol-2-yl)piperidin-3-ol.

    Substitution Reactions: Can yield various substituted piperidine derivatives.

    Cyclization: Leads to the formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Aminobenzo[d]thiazol-2-yl)piperidin-3-ol: Similar structure but with an amino group instead of a nitro group.

    1-(5-Methoxybenzo[d]thiazol-2-yl)piperidin-3-ol: Contains a methoxy group instead of a nitro group.

Uniqueness

1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

1-(5-nitro-1,3-benzothiazol-2-yl)piperidin-3-ol

InChI

InChI=1S/C12H13N3O3S/c16-9-2-1-5-14(7-9)12-13-10-6-8(15(17)18)3-4-11(10)19-12/h3-4,6,9,16H,1-2,5,7H2

InChI Key

ZFZPTPRRVVYSCN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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